STF-62247 is a small molecule identified through high-throughput screening for its selective cytotoxic effects on cells lacking the von Hippel-Lindau (VHL) tumor suppressor gene. [ [], [] ] This selectivity makes it a potential candidate for targeted therapy against VHL-deficient renal cell carcinomas (RCCs), the most common type of kidney cancer. [ [], [] ] STF-62247's role in scientific research primarily revolves around its ability to induce autophagy and disrupt lysosomal function, making it a valuable tool for studying these cellular processes and their implications in cancer development and treatment. [ [], [], [], [], [], [] ]
Mechanism of Action
STF-62247 exerts its cytotoxic effect primarily by inducing autophagy and disrupting lysosomal function. [ [], [], [] ] Initially categorized as an autophagy inducer, [ [] ] later studies revealed that STF-62247 primarily acts by blocking the later stages of autophagy. [ [] ] This disruption is linked to STF-62247's localization within lysosomes, leading to their unregulated swelling and dysfunction, particularly in VHL-mutated cells. [ [], [] ] This suggests a potential role for VHL in maintaining lysosomal integrity. [ [] ]
Furthermore, STF-62247 inhibits mTORC1 activation in VHL-null cells, resulting in protein synthesis arrest. [ [] ] This mechanism differs from allosteric mTORC1 inhibitors such as Rapamycin and Everolimus, suggesting a unique mode of action for STF-62247. [ [] ]
The compound also impacts cellular metabolism by decreasing intracellular glutamine levels in VHL-deficient cells. [ [] ] This leads to the accumulation of lipid droplets, potentially through oxidative phosphorylation, and stimulates the expression of proteins involved in fatty acid synthesis and transport. [ [] ] This modulation of glutamine metabolism, a crucial component of the autophagy-lysosome pathway, further contributes to STF-62247's cytotoxic effects.
Applications
Targeting VHL-deficient RCCs: STF-62247 demonstrates selective cytotoxicity towards VHL-deficient RCCs, both in vitro and in vivo, highlighting its potential as a novel therapeutic agent. [ [], [], [], [], [] ] This selectivity stems from its ability to exploit the lysosomal vulnerability of VHL-inactivated cells. [ [] ]
Studying Autophagy and Lysosomal Function: STF-62247 serves as a valuable tool for investigating the mechanisms of autophagy and lysosomal function due to its ability to disrupt these processes. [ [], [], [] ] Its application has helped uncover the importance of autophagy in STF-62247-mediated cell death and highlighted the potential of targeting lysosomal disruption in VHL-mutated RCCs. [ [] ]
Investigating Cellular Metabolism: Studies using STF-62247 have revealed its impact on glutamine metabolism in VHL-deficient cells, leading to lipid droplet accumulation and modulation of fatty acid synthesis and transport. [ [] ] This underscores the compound's potential in exploring the interplay between cellular metabolism and cancer.
Exploring Synthetic Lethality: STF-62247's selective cytotoxicity towards VHL-deficient cells makes it a valuable tool for studying synthetic lethality, a concept where simultaneous mutations in two non-lethal genes lead to cell death. [ [], [] ] This approach holds promise for developing targeted cancer therapies with reduced side effects.
Inducing Cell Death in Other Cancer Types: Research indicates that STF-62247 also exhibits cytotoxic effects against Adult T-cell Leukemia/Lymphoma (ATL) cells, inducing both apoptosis and autophagy. [ [], [] ] This finding suggests broader therapeutic potential for STF-62247 beyond VHL-deficient RCCs.
Future Directions
Exploring Combination Therapies: Investigating the efficacy of STF-62247 in combination with other anticancer agents, such as Bcl-XL antagonists [ [] ], could lead to synergistic effects and overcome drug resistance.
Related Compounds
Apilimod
Compound Description: Apilimod is a potent and selective inhibitor of PIKfyve kinase. [] It inhibits the autophagic flux, leading to the enlargement of endolysosomes, and ultimately cell death. [, ]
Relevance: Like STF-62247, apilimod targets PIKfyve, making it a relevant compound in the study of ccRCC with VHL loss. [] Both compounds have been shown to sensitize VHL-deficient ccRCC cells to death. []
YM201636
Compound Description: YM201636 is a potent and selective inhibitor of PIKfyve. []
Relevance: As a PIKfyve inhibitor, YM201636 shares a similar mechanism of action with STF-62247, making it relevant in the study of ccRCC with VHL loss. [] It has been identified as a potential therapeutic agent in this context. []
Vacuolin-1
Compound Description: Vacuolin-1 is a small molecule that inhibits autophagy by disrupting the dynamics of endosomes and lysosomes. []
Relevance: Vacuolin-1 shares a similar cellular target with STF-62247, which also affects lysosome dynamics. [, ] Both compounds have been shown to sensitize VHL-deficient ccRCC cells. []
APY0201
Compound Description: APY0201 is a PIKfyve inhibitor. []
Relevance: Similar to STF-62247, APY0201 targets PIKfyve and shows promise as a potential therapeutic agent for kidney cancer cells with VHL loss. []
Phosphatidylinositol 3,5-biphosphate (PI(3,5)P2)
Compound Description: PI(3,5)P2 is a phospholipid synthesized by PIKfyve and plays a crucial role in intracellular trafficking and lysosomal function. []
Relevance: Exogenous addition of PI(3,5)P2 can prevent the intracytoplasmic vacuoles and endolysosome enlargement caused by STF-62247, suggesting a direct link between STF-62247's activity and PI(3,5)P2 depletion. [] This highlights the importance of PIKfyve and its product, PI(3,5)P2, in STF-62247's mechanism of action.
3-Methyladenine (3-MA)
Compound Description: 3-MA is a widely used autophagy inhibitor that blocks autophagosome formation. [, , ]
Relevance: Studies have shown that co-treatment of VHL-deficient cells with STF-62247 and 3-MA reduces LC3 lipidation and increases cell viability. [] This suggests that STF-62247-induced cell death relies, at least partially, on autophagy induction. 3-MA also inhibits LC3 processing and maintains the percentage of viable cells, while STF-62247 increases the LC3-II/LC3-I ratio and decreases the viability of equine sperm. []
Rapamycin
Compound Description: Rapamycin is a well-known autophagy inducer that inhibits mTORC1. []
Relevance: Although both STF-62247 and rapamycin inhibit mTORC1, they achieve this through different mechanisms. [] Rapamycin acts as an allosteric inhibitor, while STF-62247's mechanism remains to be fully elucidated. [] This difference in mechanism highlights STF-62247’s unique properties in targeting VHL-null cells.
Everolimus
Compound Description: Everolimus is an mTORC1 inhibitor. []
Relevance: Similar to Rapamycin, Everolimus inhibits mTORC1 through a different mechanism than STF-62247. [] This difference emphasizes the unique aspects of STF-62247's activity in the context of VHL-loss. []
Chloroquine
Compound Description: Chloroquine is an autophagy inhibitor that blocks the fusion of autophagosomes with lysosomes. [, ]
Relevance: Chloroquine shows a protective effect against STF-62247-induced cell death in equine sperm. [] This supports the understanding that STF-62247 induces autophagic cell death, as blocking later stages of autophagy with chloroquine can mitigate the cytotoxic effects. []
STF-31536
Compound Description: STF-31536 is a small molecule that selectively kills VHL-deficient renal cancer cells in a HIF-dependent manner. []
Relevance: Unlike STF-62247, STF-31536's cytotoxicity is HIF-dependent, and it inhibits glucose transport. [, ] This contrast highlights the diverse mechanisms by which VHL-deficient cells can be targeted and underscores the importance of exploring different approaches.
AICA Ribonucleotide
Compound Description: AICA ribonucleotide is an AMP-activated protein kinase (AMPK) activator. []
Relevance: AICA ribonucleotide shows a significant negative correlation with ZNF695 expression in CESC. [] Conversely, STF-62247 shows a positive correlation with ZNF695 expression. [] This contrast suggests that combining these compounds may have antagonistic effects.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Thyroxine sulfate, also known as T4 sulfate or T4S, belongs to the class of organic compounds known as phenylalanine and derivatives. Phenylalanine and derivatives are compounds containing phenylalanine or a derivative thereof resulting from reaction of phenylalanine at the amino group or the carboxy group, or from the replacement of any hydrogen of glycine by a heteroatom. Thyroxine sulfate is considered to be a practically insoluble (in water) and relatively neutral molecule. Thyroxine sulfate has been found in human liver and kidney tissues, and has also been detected in multiple biofluids, such as urine and blood. Within the cell, thyroxine sulfate is primarily located in the cytoplasm and membrane (predicted from logP).
THZ2 is a Cdk7 inhibitor (IC50 = 13.9 nM) and a derivative of THZ1.1 It is selective for Cdk7 over Cdk1, -2, -5, -8, and -9 (IC50s = 96.9, 222, 134, 6,830, and 194 nM, respectively). THZ2 (0.001-1 nM) reduces proliferation of BT-549, HCC70, and MDA-MB-468 triple-negative breast cancer (TNBC) cells. In vivo, THZ2 (10 mg/kg) reduces tumor volume in an MDA-MB-231 mouse xenograft model. It also reduces tumor weight and volume, as well as the number of lung metastases, in an SJSA-1 osteosarcoma orthotopic mouse xenograft model. THZ2, an analog of THZ1, with the potential to treat Triple-negative breast cancer (TNBC), it is a potent and selective CDK7 inhibitor which overcomes the instability of THZ1 in vivo. IC50: CDK7= 13.9 nM; TNBC cells= 10 nM
THZ531 is a member of the class of indoles that is 5-chloro-4-(1H-indol-3-yl)-N-[(3R)-piperidin-3-yl]pyrimidin-2-amine in which the piperidine NH group is substituted by a 4-{[(2E)-4-(dimethylamino)but-2-enoyl]amino}benzoyl group. It is a first-in-class CDK12 and CDK13 covalent kinase inhibitor with IC50 of 158 nM and 69 nM, respectively. It has a role as an apoptosis inducer, an antineoplastic agent and an EC 2.7.11.22 (cyclin-dependent kinase) inhibitor. It is a member of indoles, an organochlorine compound, a N-acylpiperidine, an aminopyrimidine, an enamide, a secondary carboxamide and a secondary amino compound.